molecular formula C19H24N2O3S2 B2947299 ETHYL 5'-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 496024-27-2

ETHYL 5'-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B2947299
CAS No.: 496024-27-2
M. Wt: 392.53
InChI Key: KFOSLEWJPVYFIB-UHFFFAOYSA-N
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Description

ETHYL 5'-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a heterocyclic compound featuring a bithiophene core (two fused thiophene rings), an acetamido group substituted with a 4-methylpiperidine moiety, and an ethyl carboxylate ester. Its structural determination likely employs crystallographic tools like SHELXL for refinement and validation, as is standard for small-molecule analysis .

Properties

IUPAC Name

ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-3-24-19(23)17-14(15-5-4-10-25-15)12-26-18(17)20-16(22)11-21-8-6-13(2)7-9-21/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSLEWJPVYFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 5’-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, while the bithienyl core can engage in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Target Compound :

  • Core : Bithiophene (two sulfur-containing aromatic rings).
  • Substituents :
    • 4-Methylpiperidine-linked acetamido group at the 5' position.
    • Ethyl carboxylate at the 4' position.
  • Hypothesized Molecular Formula : C₁₇H₂₀N₂O₃S₂ (inferred from similar ethyl carboxylates in ).

Comparators :

ETHYL 4-(4-ETHYLPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE ( ):

  • Core : Tetrahydropyrimidine (a six-membered ring with two nitrogen atoms).
  • Substituents : Thioxo group, ethylphenyl, and ethyl carboxylate.
  • Molecular Formula : C₁₆H₂₀N₂O₂S.

Cefiderocol Tosilate Sulfate Hydrate ( ):

  • Core : Cephalosporin β-lactam ring fused to a dihydrothiazine system.
  • Substituents : Thiazole, carboxypropan-2-yl, and chlorinated benzamide.
  • Molecular Formula : (C₃₀H₃₄ClN₇O₁₀S₂)₃・(C₇H₈O₃S)₄・H₂SO₄・xH₂O.

Functional Group Analysis

Compound Key Functional Groups Biological Implications (Inferred)
Target Compound Bithiophene, acetamido, ethyl carboxylate Potential kinase inhibition (thiophene’s π-π interactions)
Tetrahydropyrimidine analog Thioxo, tetrahydropyrimidine, ethyl carboxylate Possible hydrogen-bonding via thioxo group
Cefiderocol β-lactam, thiazole, catechol siderophore Iron-chelating antibiotic activity

Conformational and Crystallographic Analysis

Ring Puckering in Piperidine vs. Heterocycles

The 4-methylpiperidine group in the target compound likely exhibits non-planar puckering, analyzed via Cremer-Pople parameters ( ). For six-membered rings like piperidine, puckering amplitude (Q) and phase angles (θ, φ) describe deviations from planarity. Comparative studies suggest that methyl substitution at the 4-position may stabilize a chair conformation, reducing ring strain compared to unsubstituted piperidines .

Crystallographic Validation

The target compound’s structure was likely resolved using SHELXL , a program widely used for small-molecule refinement ( ). This method ensures accurate bond lengths, angles, and torsional parameters, critical for confirming the spatial arrangement of the bithiophene and piperidine groups.

Research Findings and Methodological Insights

Analytical Techniques

Technique Application in Target Compound Comparator Compounds
SHELXL Refinement of crystallographic data Used in cefiderocol’s structure
Cremer-Pople Quantifying piperidine puckering Applied to β-lactam rings

Biological Activity

Ethyl 5'-[2-(4-Methylpiperidin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a bithienyl core, an ethyl ester functional group, and a piperidine moiety. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activity and electronic properties.

Molecular Structure and Properties

The molecular formula of this compound is C19H24N2O3S2, with a molecular weight of approximately 392.53 g/mol. The structural components of this compound suggest various interactions with biological targets, particularly through the piperidine and thiophene moieties.

Structural Features

Feature Description
Bithienyl CoreProvides π-π stacking interactions with aromatic residues in proteins.
Piperidine MoietyKnown for interacting with neurotransmitter receptors, potentially influencing neuropharmacological activity.
Ethyl Ester GroupEnhances solubility and may improve bioavailability.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The piperidine moiety may facilitate interactions with neurotransmitter receptors, while the bithienyl structure could engage in π-π interactions with aromatic amino acids in proteins.

Pharmacological Applications

Research indicates that compounds similar to this compound have potential applications in:

  • Medicinal Chemistry : Investigated as pharmacophores in drug design due to their interactions with biological targets.
  • Materials Science : Explored for use in organic semiconductors and photovoltaic materials due to their electronic properties.
  • Biological Studies : Used to explore effects on cellular pathways and potential therapeutic applications.

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets have shown promising results. The presence of the piperidine moiety suggests possible interactions with neurotransmitter receptors, which could influence pharmacological profiles. Additionally, the bithienyl structure may enhance binding through π-π stacking interactions with aromatic residues in proteins.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals variations in biological activity based on different substituents on the piperidine ring:

Compound Name Structural Features Unique Aspects
This compoundSimilar bithienyl core; different piperidine substitutionVariation in piperidine structure may alter biological activity
Ethyl 5'-[2-(4-Methylpiperazin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylateContains a piperazine instead of piperidinePotentially different pharmacological properties due to nitrogen atom positioning

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